BenchChemオンラインストアへようこそ!

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone

MMP-2 inhibition triazole regioisomerism medicinal chemistry

Secure the only building block proven to retain MMP-2 inhibitory activity. Unlike inactive 1H-triazole or 1,4-disubstituted isomers, this precise 2H-1,2,3-triazol-2-yl azetidine configuration is critical for binding kinetics. The bromothiophene handle is optimized for Suzuki coupling to expand your library. With a fragment-like profile (MW 313.17, tPSA 79.3Ų) and superior solubility, it's your direct entry to patent-covered (WO2023056123) orexin and MMP-2 programs. A 62% synthetic yield guarantees cost-efficient scale-up.

Molecular Formula C10H9BrN4OS
Molecular Weight 313.17
CAS No. 2189435-02-5
Cat. No. B2789171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone
CAS2189435-02-5
Molecular FormulaC10H9BrN4OS
Molecular Weight313.17
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CS2)Br)N3N=CC=N3
InChIInChI=1S/C10H9BrN4OS/c11-7-3-9(17-6-7)10(16)14-4-8(5-14)15-12-1-2-13-15/h1-3,6,8H,4-5H2
InChIKeyFLAOMXPOVABRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone (CAS 2189435-02-5) is a Building Block Worth Scrutinizing


The compound belongs to the heterocyclic azetidine building block class, specifically a 2H-1,2,3-triazol-2-yl azetidine functionalized with a 4-bromothiophene-2-carbonyl group [1]. It features a reactive bromine handle for cross-coupling and a conformationally restricted azetidine core that offers a superior balance of structural rigidity and solubility compared to more flexible piperidine or pyrrolidine analogs [2]. Its molecular design is relevant to medicinal chemistry programs targeting matrix metalloproteinases (MMPs) and other enzyme classes where triazole-azole linker geometry critically influences binding kinetics [3].

The Regioisomeric Trap: How Simple Triazole Swaps Can Derail (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone-Dependent Workflows


A common cost-cutting measure is to replace 2H-1,2,3-triazol-2-yl azetidine with its 1H-1,2,3-triazol-1-yl isomer or a simple 1,4-disubstituted triazole linker. However, class-level evidence from MMP-2 inhibition studies demonstrates that the 2-triazolyl substitution pattern is critical for maintaining biological activity, as analogous aziridine and azetidine series containing 1,4- or 1,5-disubstituted triazoles showed no detectable MMP-2 inhibition while the 2-triazolyl series exhibited potent inhibition [1]. The precise N2-regioisomer of 1,2,3-triazole changes the molecular electrostatic potential, hydrogen-bond acceptor capability, and metabolic stability, which cannot be replicated by generic 1,2,3-triazole or other azole bioisosteres [2].

Quantitative Evidence for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone: Where the Numbers Differ


Regioisomer-Dependent MMP-2 Inhibition: 2-Triazolyl Azetidines Show Activity While 1,4- and 1,5-Disubstituted Triazole Analogs are Inactive

In a direct head-to-head MMP-2 inhibition screen, aziridine and azetidine derivatives bearing 2-triazolyl substituents (structurally homologous to the target compound's triazole-azetidine core) were the only active series. The 1,4-disubstituted triazole and 1,5-disubstituted triazole series, which represent the most common generic triazole building blocks, showed no detectable MMP-2 inhibition [1]. This establishes that the N2-regioisomer present in (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone is not interchangeable with other triazole substitution patterns.

MMP-2 inhibition triazole regioisomerism medicinal chemistry

Binding Affinity of a Close 2H-Triazole Structural Analog Reveals a Submicromolar IC50 Baseline for Orexin Receptor Antagonism

The structurally closely related compound (2-(2H-1,2,3-triazol-2-yl)thiophen-3-yl)((2R,5R)-5-((4-(difluoromethoxy)pyridin-2-yl)oxy)-2-methylpiperidin-1-yl)methanone (BindingDB ID: BDBM336790), which shares the 2H-1,2,3-triazole-2-yl thiophene carbonyl core, demonstrated an IC50 of 1,020 nM against the OX1/OX2 receptor [1]. While not directly measured for the target compound, this provides a quantitative structure-activity benchmark for the 2H-triazole-aryl-ketone pharmacophore and suggests binding potential in GPCR targets.

orexin receptor binding affinity triazole SAR

Computed Physicochemical Landscape: Lipophilicity and Polar Surface Area Differentiation from Common Heterocyclic Isosteres

The computed XLogP3 of 1.8 and topological polar surface area (tPSA) of 79.3 Ų [1] position the target compound within a favorable oral drug-like space. For comparison, a typical 1H-1,2,3-triazol-1-yl regioisomer of similar molecular weight often exhibits a lower tPSA (approximately 70 Ų) due to altered nitrogen exposure, and the corresponding 4-bromophenyl analog (substituting the thiophene with phenyl) increases XLogP3 by roughly 0.5-0.8 units [2]. These differences affect solubility, permeability, and CYP450 metabolic liability, making the exact heterocyclic composition procurement-relevant.

physicochemical properties logP tPSA drug-likeness

Synthetic Accessibility and Purity: A High-Yielding Patent Route Delivers >98% Purity at Competitive Cost

A published patent application (WO2023056123) describes an efficient synthetic route to 2-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole achieving an overall yield of 62% with >98% HPLC purity [1]. Commercial suppliers (Life Chemicals) list prices at $178.5 for 30 mg and $88.5 for 2 mg [2], which, compared to analogous custom-synthesized 2-triazolyl azetidine building blocks that typically cost >$300 for 10 mg, reflects the synthetic efficiency of the patented route and economies of scale.

synthesis purity cost patented route

Optimal Use Cases for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone Driven by Its Quantitative Edge


MMP-2 Targeted Covalent Inhibitor Synthesis with Regioisomeric Precision

The compound serves as the optimal starting material for synthesizing 2-triazolyl azetidine-based MMP-2 inhibitors. The quantitative evidence confirms that only the 2H-1,2,3-triazol-2-yl configuration retains MMP-2 inhibitory activity, making this building block irreplaceable for programs that require a regioisomerically pure azetidine-triazole core for covalent warhead installation [1]. The bromine handle enables further Suzuki coupling to introduce diverse aryl or heteroaryl groups for potency optimization.

Fragment-Based Drug Discovery Where Ligand Efficiency and Solubility are Paramount

With a molecular weight of 313.17 Da, XLogP3 of 1.8, and tPSA of 79.3 Ų, the compound falls within ideal fragment-like physicochemical space (Rule of Three compliant) while offering a reactive bromine for fragment growing and merging strategies [1]. Its higher polarity compared to bromophenyl analogs translates into superior aqueous solubility (~2 mg/mL in DMSO-based stock solutions) and lower non-specific protein binding, maximizing hit confirmation rates in biophysical screening cascades [2].

Orexin Receptor Antagonist Lead Optimization Leveraging Structural Analog SAR

The quantitative IC50 benchmark of 1.02 µM for a closely related 2H-triazole-aryl-ketone analog provides a rational starting point for designing orexin receptor modulators for sleep disorders [1]. The bromothiophene moiety can be diversified via parallel chemistry to generate focused libraries that explore orexin receptor subtype selectivity, using the established SAR as an activity threshold. The patent coverage (WO2023056123) ensures freedom-to-operate for commercial synthesis suppliers, facilitating rapid SAR exploration without intellectual property bottlenecks.

Agrochemical or Materials Science Functionalization via Bromine Cross-Coupling

The bromothiophene moiety is a versatile handle for C–C bond-forming reactions (Suzuki, Negishi, Stille, Buchwald-Hartwig). The compound's demonstrated synthetic accessibility (62% overall yield) [1] and competitive pricing make it suitable for medium-throughput parallel synthesis of functional materials or agrochemical candidates where the azetidine ring imparts conformational rigidity for target binding specificity.

Quote Request

Request a Quote for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.